molecular formula C13H11BrO2 B6324632 4-Bromo-2-methoxy-1-phenoxy-benzene CAS No. 364353-97-9

4-Bromo-2-methoxy-1-phenoxy-benzene

Cat. No. B6324632
CAS RN: 364353-97-9
M. Wt: 279.13 g/mol
InChI Key: VHSOFNWXRPCZNY-UHFFFAOYSA-N
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Description

“4-Bromo-2-methoxy-1-phenoxy-benzene” is a chemical compound with the molecular formula C13H11BrO2 . It is a derivative of benzene, which is a colorless and highly flammable liquid with a sweet smell . The compound is used as a reagent for the protection of hydroxyl groups that is removable by treatment with DDQ .


Synthesis Analysis

The synthesis of “this compound” can involve multiple steps. One possible method involves a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method involves a nitration, a conversion from the nitro group to an amine, and a bromination .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods. The compound has a molecular weight of 279.13 . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of “this compound” can involve various processes. One such process is the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 327.2±22.0 °C and a predicted density of 1.394±0.06 g/cm3 .

Scientific Research Applications

4-Bromo-2-methoxy-1-phenoxy-benzene-Ph-benzene has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and other organic compounds. It is also used in the production of dyes, inks, and pigments for printing and other industrial applications. In addition, it is used in the synthesis of organic compounds for use in biomedical research, such as in the synthesis of drugs and other compounds used in the treatment of diseases.

Mechanism of Action

4-Bromo-2-methoxy-1-phenoxy-benzene-Ph-benzene is a versatile compound that can be used in a variety of reactions. In the Friedel-Crafts alkylation reaction, the Lewis acid catalyst, such as aluminum chloride or boron trifluoride, acts as a Lewis base to abstract a proton from the anisole molecule, forming a carbocation intermediate. This intermediate then reacts with 4-bromobenzotrifluoride, forming this compound-Ph-benzene as the major product. In the reaction of 4-bromobenzaldehyde with 2-methoxybenzoyl chloride, the base, such as triethylamine, abstracts a proton from the benzoyl chloride, forming a carbanion intermediate. This intermediate then reacts with the 4-bromobenzaldehyde, forming this compound-Ph-benzene as the major product.
Biochemical and Physiological Effects
This compound-Ph-benzene is a relatively stable compound that is not expected to have any significant biochemical or physiological effects. It is not known to be toxic, and is not expected to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

4-Bromo-2-methoxy-1-phenoxy-benzene-Ph-benzene is an ideal compound for use in laboratory experiments due to its stability and its wide range of applications. It is relatively inexpensive to purchase and is readily available from chemical suppliers. It is also relatively easy to synthesize, making it a useful starting material for the synthesis of a variety of organic compounds. However, it is important to note that the reaction conditions for the synthesis of this compound-Ph-benzene must be carefully controlled, as the reaction can be sensitive to temperature and other conditions.

Future Directions

There are a number of potential future directions for the use of 4-Bromo-2-methoxy-1-phenoxy-benzene-Ph-benzene. It could be used as a starting material for the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and other organic compounds. It could also be used in the production of dyes, inks, and pigments for printing and other industrial applications. Additionally, it could be used in the synthesis of organic compounds for use in biomedical research, such as in the synthesis of drugs and other compounds used in the treatment of diseases. Finally, it could be used in the synthesis of a variety of polymers, as well as in the synthesis of materials for use in nanotechnology.

properties

IUPAC Name

4-bromo-2-methoxy-1-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSOFNWXRPCZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-bromoguaiacol (2.23 g, 11 mmol), phenyl boronic acid (4.03 g, 33 mmol), copper(II) acetate (2.18 g, 12 mmol) and 4A powdered molecular sieves (20 g) in dichloromethane (100 mL) was treated with triethylamine (5.5 g, 55 mmol) then stirred at ambient temperature for 20 hours. The mixture was filtered, concentrated under reduced pressure and purified by flash chromatography on silica gel using heptane/ethyl acetate (75:25) as an eluent to give 4-bromo-2-methoxy-1-phenoxybenzene (350 mg, 12%): 1H NMR (DMSO-d6, 400 MHz) δ 7.3-7.4(m, 3H), 7.15(d, 1H), 7.05(t, 1H), 6.98(d, 1H), 6.85 (d, 2H), 3.77(s, 3H); RP-HPLC (Hypersil HS, 5 μm, 100 A, 4.6×250 mm; 25%-100% acetonitrile—0.05 M ammonium acetate over 10 min, 1 ml/min) tr 13.12 min.
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
catalyst
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of phenylboronic acid (1.20 g, 9.85 mmol) and 4-bromo-2-methoxyphenol (1.00 g, 4.92 mmol) in DCM (50.00 mL) was added cupric acetate (1.34 g, 7.39 mmol), powdered 4 A molecular sieves and TEA (3.43 mL, 24.6 mmol) at rt. The resulting mixture was then stirred at rt for 24 h at ambient atmosphere. The solvent was then removed under reduced pressure and the resulting residue was purified by flash chromatography (5% EtOAc in Hexane). 1H NMR (400 MHz, MeOD) δ ppm 3.81 (s, 3H), 6.84-6.95 (m, 3H), 7.01-7.15 (m, 2H), 7.25-7.36 (m, 3H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
1.34 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
3.43 mL
Type
reactant
Reaction Step Three

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